Monofunctional Versus Bifunctional Alkylation Capacity: Stoichiometric Control Advantage
N-(2-Chloroethyl)methanesulfonamide possesses exactly one 2-chloroethyl group per molecule (monofunctional alkylator), compared to N,N-bis(2-chloroethyl)methanesulfonamide (CAS 54533-09-4) which carries two chloroethyl arms and functions as a bifunctional DNA cross-linker [1]. Monofunctional alkylators generate single-base adducts predominantly, whereas bifunctional agents such as the bis analog produce interstrand cross-links that are the primary cytotoxic lesion [2]. For researchers requiring controlled, stepwise alkylation without cross-link complexity, the monofunctional compound provides a stoichiometrically defined reactivity that its bifunctional analog cannot replicate.
| Evidence Dimension | Number of reactive 2-chloroethyl arms per molecule |
|---|---|
| Target Compound Data | 1 (monofunctional alkylator) |
| Comparator Or Baseline | N,N-Bis(2-chloroethyl)methanesulfonamide: 2 (bifunctional alkylator) |
| Quantified Difference | 2× difference in alkylation valency; monofunctional produces single-base adducts; bifunctional produces interstrand DNA cross-links |
| Conditions | Structural stoichiometry comparison; supported by mechanistic class knowledge of nitrogen mustard alkylators |
Why This Matters
Procurement of the monofunctional compound is mandatory for research protocols where bifunctional cross-linking would introduce uncontrolled biological complexity or where a single alkylation event per molecule is mechanistically required.
- [1] PubChem. N,N-Bis(2-chloroethyl)methanesulfonamide CID 3016416. Molecular formula C₅H₁₁Cl₂NO₂S. https://pubchem.ncbi.nlm.nih.gov View Source
- [2] Kohn KW. Mechanistic approaches to new nitrosourea development. Recent Results Cancer Res. 1981;76:141-52. PMID: 7015427. (Establishes class-level principle that bifunctional alkylators produce interstrand cross-links as primary cytotoxic lesions.) View Source
